molecular formula C13H17NO3S2 B4888148 2,4,6-TRIMETHYL-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE

2,4,6-TRIMETHYL-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4888148
M. Wt: 299.4 g/mol
InChI Key: GAWCSTVJAVYBDI-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C13H17NO3S2 and a molecular weight of 299.41 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with three methyl groups and a thiolane ring with an oxo group. It is known for its diverse applications in scientific research and industry.

Preparation Methods

The synthesis of 2,4,6-TRIMETHYL-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE involves several steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-oxothiolane-3-amine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2,4,6-TRIMETHYL-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-TRIMETHYL-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the inhibition of key biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

2,4,6-TRIMETHYL-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE can be compared with other sulfonamide derivatives such as sulfamethoxazole and sulfadiazine. While these compounds share a common sulfonamide group, they differ in their substituents and overall structure, leading to variations in their biological activities and applications. The unique thiolane ring in this compound distinguishes it from other sulfonamides and contributes to its specific properties and uses .

Properties

IUPAC Name

2,4,6-trimethyl-N-(2-oxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c1-8-6-9(2)12(10(3)7-8)19(16,17)14-11-4-5-18-13(11)15/h6-7,11,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWCSTVJAVYBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCSC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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